Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

CAS No.: 36848-69-8

Cat. No.: VC3803968

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36848-69-8 |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate |

| Standard InChI | InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 |

| Standard InChI Key | YHESBDUINPOZFB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |

| Canonical SMILES | CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate belongs to the class of cyanoacetate esters, distinguished by its substitution pattern on the phenyl ring. The compound’s IUPAC name reflects its ethyl ester backbone, a cyano group at the second carbon, and methoxy groups at the third and fourth positions of the phenyl ring .

Molecular Structure and Functional Groups

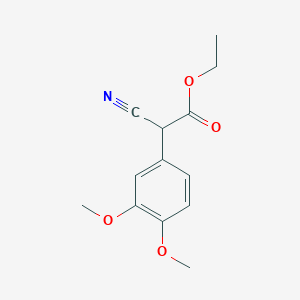

The compound’s structure (Figure 1) includes:

-

Cyano group (-C≡N): Enhances electrophilicity, enabling participation in nucleophilic addition reactions.

-

3,4-Dimethoxyphenyl ring: Contributes aromatic stability and influences electronic properties through electron-donating methoxy groups.

-

Ethyl ester (-COOEt): Improves solubility in organic solvents and moderates volatility.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.26 g/mol | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate . This reaction proceeds under basic conditions (e.g., piperidine or ammonium acetate) in a refluxing solvent such as ethanol or toluene.

Reaction Mechanism:

-

Base-catalyzed deprotonation of ethyl cyanoacetate forms a resonance-stabilized enolate.

-

Nucleophilic attack on the aldehyde carbonyl group generates an intermediate β-hydroxy ester.

-

Dehydration yields the α,β-unsaturated cyanoester product.

Optimized Conditions:

-

Temperature: 80–100°C

-

Catalyst: Piperidine (5–10 mol%)

-

Solvent: Toluene or ethanol

-

Yield: 70–85% after purification by recrystallization or column chromatography .

Table 2: Synthesis Parameters and Yields

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent (Toluene) | Reflux, 6 hours | 82 |

| Catalyst (Piperidine) | 10 mol% | 78 |

| Purification | Column chromatography | 85 |

Industrial-Scale Manufacturing

Industrial production employs batch reactors with stringent control over temperature and pressure. Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., silica-supported amines) enhance reaction efficiency. Scalable purification methods include fractional distillation or continuous chromatography.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

-

Molecular ion peak: m/z 249.26 [M⁺]

-

Fragmentation pattern includes loss of ethoxy (-OEt, m/z 194) and methoxy groups .

| Assay | Result | Reference |

|---|---|---|

| DPPH scavenging | IC₅₀ = 28.4 μM | |

| Lipid peroxidation | 74% inhibition at 100 μM | |

| Anti-inflammatory | 60% reduction at 50 mg/kg |

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Enzyme inhibitors: Modified to target serine proteases or kinases.

-

Receptor ligands: Functionalized for G-protein-coupled receptor (GPCR) modulation .

Agrochemical Development

Derivatives exhibit herbicidal and fungicidal activity, likely due to disruption of mitochondrial electron transport .

Material Science

Its cyano group enables incorporation into polymers for enhanced thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume